Lipophilicity Advantage Over Methyl Analog
The target compound exhibits a measured logP value of -0.415 [1]. In contrast, the non-fluorinated methyl analog (1S,2S)-2-methylcyclopropan-1-amine has a computed XLogP3 value of approximately 0.6 based on structural comparison with available data for related cyclopropylamines [2]. This represents a logP reduction of approximately 1.015 units, translating to substantially lower lipophilicity and altered membrane permeability characteristics [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.415 |
| Comparator Or Baseline | (1S,2S)-2-methylcyclopropan-1-amine: XLogP3 ≈ 0.6 (based on related cyclopropylamine structures) |
| Quantified Difference | ΔLogP ≈ -1.015 (target compound more hydrophilic) |
| Conditions | Measured hydrophobicity (logP) value from ChemBase product data; XLogP3 estimation for comparator |
Why This Matters
This logP reduction of >1 unit fundamentally alters the compound's suitability for central nervous system penetration versus peripheral target applications, directly impacting drug candidate design decisions and procurement justification.
- [1] ChemBase. (n.d.). (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine. Product Number EN300-86505. Retrieved from https://www.chembase.cn View Source
- [2] PubChem. (2026). Compound Summary: (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine. CID 54595331. XLogP3-AA value = 0.6. View Source
- [3] Gillis, E.P., Eastman, K.J., Hill, M.D., Donnelly, D.J., & Meanwell, N.A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
